2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde and its derivatives can be achieved through various synthetic routes involving nucleophilic substitution reactions and cyclization processes. For instance, the reaction between 4,6-dichloropyrimidine-5-carbaldehyde and methyl 3-aminocrotonate leads to the formation of pyrido[2,3-d]pyrimidine derivatives, showcasing the compound's versatility in synthetic chemistry (Bakulina et al., 2014).
Molecular Structure Analysis
The molecular structure of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde derivatives has been studied through crystallographic methods. These studies reveal the importance of hydrogen bonding in the formation of complex molecular structures. For example, molecules of certain derivatives are linked by a combination of N-H...O and C-H...O hydrogen bonds, forming three-dimensional framework structures (Low et al., 2007).
Chemical Reactions and Properties
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde undergoes various chemical reactions, including aromatic nucleophilic substitution (SNAr) reactions. These reactions lead to the formation of products through amination, solvolysis, and condensation processes, demonstrating the compound's reactive nature and its utility as a precursor for synthesizing N-heterocyclic systems (Trilleras et al., 2022).
Scientific Research Applications
Aromatic Nucleophilic Substitution Reactions
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde has been involved in unexpected aromatic nucleophilic substitution reaction products. These reactions, occurring under mild and environmentally friendly conditions, lead to amination, solvolysis, and condensation processes. This pathway is significant for the construction of pyrimidine-based compound precursors of N-heterocyclic systems (Trilleras, Pérez-Gamboa, & Quiroga, 2022).
Synthesis of Condensed Azines
The compound has been used in the synthesis of pyrido[2,3-d]pyrimidine and pyrimido[4,5,6-de][1,6]naphthyridine derivatives, confirming the versatility of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde in synthesizing complex heterocyclic compounds. The structural confirmation of these products was achieved through XRD analysis (Bakulina et al., 2014).
Interaction with Glycine Esters
A study focused on the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl- and tert-butylglycinate under various conditions. This interaction yielded derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products: pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. The resulting compounds have potential for synthesizing biologically active compounds (Zinchenko et al., 2018).
Intramolecular Cyclization for Pyrido[2,3-d]pyrimidines
The reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride has led to the synthesis of new 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines. These compounds are important intermediates for the synthesis of pyrido[2,3-d]pyrimidine-4,7-diamines, demonstrating the compound's utility in complex chemical syntheses (Zinchenko, Muzychka, Biletskii, & Smolii, 2017).
Microwave-Assisted Synthesis of 5-Deazaflavine Derivatives
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde has been used in the efficient microwave-assisted synthesis of 5-deazaflavine derivatives. This approach involves selective monoamination with aliphatic and aromatic amines, highlighting the compound's potential in creating structurally diverse and biologically significant molecules (Trilleras et al., 2010).
Safety And Hazards
The compound is considered hazardous. It may cause harm if swallowed (H302), cause skin irritation (H315), cause allergic skin reaction (H317), cause serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to use personal protective equipment like dust mask type N95 (US), eyeshields, and gloves when handling this compound .
Future Directions
properties
IUPAC Name |
2-amino-4,6-dichloropyrimidine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O/c6-3-2(1-11)4(7)10-5(8)9-3/h1H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJUJUVQIVIZAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(N=C(N=C1Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295395 | |
Record name | 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20295395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | |
CAS RN |
5604-46-6 | |
Record name | 5604-46-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101680 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20295395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4,6-dichloropyrimidine-5-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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